molecular formula C12H17NO B11902386 1-Benzyl-3-ethylazetidin-3-OL

1-Benzyl-3-ethylazetidin-3-OL

Cat. No.: B11902386
M. Wt: 191.27 g/mol
InChI Key: IYHXJTWQKHWEEP-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylazetidin-3-OL is a chemical compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in organic chemistry due to their unique structural properties and reactivity. The presence of both benzyl and ethyl groups in this compound makes it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethylazetidin-3-OL can be synthesized through the cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol in the presence of triethylamine. The reaction is typically carried out at temperatures ranging from 50°C to 150°C, often under reflux conditions . The use of a phase-transfer catalyst, such as tetraalkylammonium halide, can enhance the yield and efficiency of the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of robust and scalable processes, ensuring high purity and yield. The starting materials, such as N-benzyl-3-amino-1-chloro-propan-2-ol, are often produced in bulk, and the reaction conditions are carefully controlled to minimize impurities and maximize output .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylazetidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acids.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylazetidin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in proteins, while the ethyl group provides additional steric and electronic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-ethylazetidin-3-OL stands out due to the combination of benzyl and ethyl groups, which confer unique reactivity and binding properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-benzyl-3-ethylazetidin-3-ol

InChI

InChI=1S/C12H17NO/c1-2-12(14)9-13(10-12)8-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3

InChI Key

IYHXJTWQKHWEEP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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